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Compound of Interest

4-methyl-2-methylidenepentanoic
Compound Name:

acid
CAS No.: 25044-10-4
Cat. No.: B1213480

Get Quote

Abstract

This technical guide provides an in-depth analysis of 4-methyl-2-methylidenepentanoic acid
using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Designed for researchers, chemists, and professionals in drug development, this document
moves beyond simple data presentation to explain the causal relationships behind the
observed spectral features. We will explore the predicted *H and 3C NMR spectra, delve into
the key fragmentation pathways under electron ionization mass spectrometry (EI-MS), and
provide robust, self-validating experimental protocols for acquiring high-quality data. The guide
aims to serve as an authoritative reference for the structural elucidation and analytical
characterization of this compound.

Molecular Structure and Physicochemical
Properties
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4-methyl-2-methylidenepentanoic acid is an unsaturated carboxylic acid featuring an isobutyl
group attached to an acrylic acid core. This structure presents several unique spectroscopic
features, including diastereotopic vinyl protons and characteristic fragmentation patterns, which
are essential for its unambiguous identification.

Chemical Structure

The structural formula and atom numbering scheme used for spectral assignments throughout
this guide are presented below.

Caption: Structure of 4-methyl-2-methylidenepentanoic acid with atom numbering.

Core Properties

Summarized below are the fundamental physicochemical properties of the target molecule.

Property Value Source
Molecular Formula C7H1202 N/A
Molecular Weight 128.17 g/mol Calculated
IUPAC Name A-methyl-2- N/A

methylidenepentanoic acid

26335-74-0 (for the
CAS Number ] ) [1]
corresponding anion)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The analysis of chemical shifts, signal multiplicities, and integration values provides
a detailed map of the molecular framework.

Theoretical Framework and Predictions

The structure of 4-methyl-2-methylidenepentanoic acid contains six unique carbon
environments and five distinct proton environments, leading to a well-resolved spectrum. The
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presence of a chiral center at C4 renders the adjacent C3 methylene protons and the C2 vinyl
protons diastereotopic, meaning they are chemically non-equivalent and will appear as
separate signals.

Predicted *H NMR Spectrum

The expected proton NMR signals are detailed below. The causality for each prediction is
explained based on inductive effects, anisotropy, and spin-spin coupling.

e -COOH (1H): A broad singlet is expected far downfield, typically in the 10.0-12.0 ppm range.
This significant deshielding is due to the acidic nature of the proton and hydrogen bonding.

e =CH:z (2H): Two distinct signals are predicted for the two vinyl protons due to their
diastereotopic nature. They will appear as two singlets (or very finely split doublets, "d") in
the 5.5-6.5 ppm region. The proton cis to the carboxylic group will likely be more deshielded
than the proton trans to it due to anisotropic effects.

e -CH2- (C3, 2H): This signal is expected to appear as a doublet around 2.3-2.5 ppm. It is
coupled only to the single proton on C4, hence the doublet multiplicity (n+1 rule).

e -CH- (C4, 1H): This proton is coupled to the two protons on C3 and the six protons of the two
methyl groups. This would theoretically result in a complex multiplet (a nonet). It is expected
in the 1.9-2.2 ppm range.

e -CHs (C5'and C5", 6H): The two methyl groups are chemically equivalent and will appear as
a single doublet around 0.9-1.0 ppm. The signal is split into a doublet by the single adjacent
proton on C4.

Predicted *C NMR Spectrum

The seven carbon atoms in the molecule will give rise to seven distinct signals in the proton-
decoupled 3C NMR spectrum.

e C=0 (C1): The carboxylic acid carbonyl carbon is the most deshielded, appearing around
170-175 ppm.

e C=CH:z (C2): The quaternary vinylic carbon is expected in the 140-145 ppm range.
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e =CH:2: The methylene vinylic carbon is predicted to be around 125-130 ppm.
e -CH2- (C3): The methylene carbon adjacent to the double bond is expected at 40-45 ppm.
e -CH- (C4): The methine carbon of the isobutyl group should appear around 28-33 ppm.

e -CHs (C5'and C5"): The two equivalent methyl carbons are the most shielded, appearing in
the 21-24 ppm region.

Summary of Predicted NMR Data

. Predicted 'H L . Predicted *C
Assignment . Multiplicity Integration .
Shift (ppm) Shift (ppm)
-COOH 10.0 - 12.0 brs 1H 170 - 175 (C1)
=CH: 55-6.5 d,d 2H 125-130
C=CH: - - - 140 - 145 (C2)
-CH2- 23-25 d 2H 40 - 45 (C3)
-CH- 1.9-22 m 1H 28 - 33 (C4)
21 - 24 (C5',
-CHs 09-1.0 d 6H
C5")

Experimental Protocol for NMR Analysis

This protocol is designed to produce high-resolution, verifiable data.
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Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing
1. Weigh ~15 mg of 5. Insert sample and lock on q
Q»methyl-Z-methylidenepentanoic acid) (the deuterium signal of CDCls. L ATy FEVITS WS (® G (A2
Y
2. Dissolve in 0.7 mL of 6. Shim the magnetic field to O g—
deuterated chloroform (CDClIs). achieve optimal homogeneity. : P ’
Y A
3. Add a small amount of TMS 7. Acquire *H spectrum (e.g., 16 scans, 11. Calibrate *H spectrum to TMS at 0.00 ppm
(tetramethylsilane) as internal standard. 2s relaxation delay). and 13C spectrum to CDCls at 77.16 ppm.
Y \ 4 \ 4

4. Transfer the solution to a 8. Acquire 13C{tH} spectrum (e.g., 1024 scans, A o .
[ 5 mm NMR tube. ) [ 25 relaxation delay). 12. Integrate *H signals and assign peaks.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and its structural
components through controlled fragmentation. Electron lonization (El) is a common high-
energy technique that generates reproducible fragmentation patterns, acting as a molecular
fingerprint.

Principles of Electron lonization and Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons, causing the ejection of an
electron to form a radical cation known as the molecular ion (M*e). This molecular ion is often
unstable and undergoes fragmentation to produce smaller, more stable charged fragments.
The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction
of the original structure.[2]
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Predicted Fragmentation Pathways

The molecular ion of 4-methyl-2-methylidenepentanoic acid (m/z 128) is expected to

undergo several characteristic fragmentations.

Loss of a Hydroxyl Radical (*OH): Cleavage of the C-OH bond can lead to the formation of
an acylium ion at m/z 111 ([M-17]%).

Loss of a Carboxyl Radical (¢|COOH): Alpha-cleavage next to the carbonyl group can result in
the loss of the entire carboxyl group, yielding a fragment at m/z 83 ([M-45]*). This is a
common pathway for carboxylic acids.[3]

Loss of an Isobutyl Radical (¢C4Ho): Cleavage of the C2-C3 bond results in the loss of the
isobutyl side chain (mass 57), producing a fragment at m/z 71 ([M-57]%).

McLafferty Rearrangement: This is a highly diagnostic fragmentation pathway for carbonyl
compounds. It involves the transfer of a y-hydrogen (from one of the C5 methyl groups) to
the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This process results in the
elimination of a neutral isobutene molecule (CsHs) and the formation of a radical cation at
m/z 74. The presence of this peak would be strong evidence for the overall structure.

[C7H1202]*e
m/z = 128
(Molecular lon)

- *COOH - *CaHo

[M - «COOH]* - CaHo]*
m/z = 83 m/z 71

Click to download full resolution via product page

- CaHs
(McLafferty)

[McLafferty]*e
m/z =74

[M - «OH]*
m/z =111

Caption: Major predicted fragmentation pathways for 4-methyl-2-methylidenepentanoic acid
in EI-MS.
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Summary of Predicted Mass Spectrometry Data
Proposed

mlz Formula Notes
Fragment lon

128 [M]*e [C7H1202]*e Molecular lon
Loss of hydroxyl
111 [M - «OH]* [C7H1.10]* )
radical

Loss of carboxyl

83 [M - «COOH]* [CeHaa]* _
radical
McLafferty
74 [M - CaHsg]* [C3H4O2]*e
Rearrangement
Loss of isobutyl
71 [M - «CaHo]* [C3H302]* )
radical
57 [CaHo]* [CaHo]* Isobutyl cation

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this
compound, providing separation from any impurities before mass analysis.

o Sample Preparation: Prepare a dilute solution (approx. 100 pg/mL) of the compound in a
volatile solvent such as dichloromethane or ethyl acetate.

» GC Configuration:

o

Injector: Set to 250°C, split mode (e.g., 50:1).

[¢]

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and
hold for 5 minutes.

» MS Configuration:

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Scan Range: m/z 40-400.

e Injection and Acquisition: Inject 1 pL of the prepared sample. The data acquisition will be
triggered by the start of the GC run.

o Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract
the mass spectrum from this peak and compare the molecular ion and fragmentation pattern
against the predicted data.

Conclusion

The structural identity of 4-methyl-2-methylidenepentanoic acid can be confidently
established through the combined application of NMR and mass spectrometry. *H NMR
provides a clear map of the proton framework, with the diastereotopic vinyl protons serving as a
key identifier. 33C NMR confirms the carbon skeleton and the presence of the carbonyl and vinyl
functional groups. Finally, EI-MS corroborates the molecular weight and reveals characteristic
fragmentation patterns, most notably the loss of the carboxyl group and the diagnostic
McLafferty rearrangement ion at m/z 74. The protocols and predicted data within this guide
provide a robust framework for the successful analysis of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-METHYL-2-METHYLIDENEPENTANOATE | CAS 26335-74-0 [matrix-fine-
chemicals.com]

e 2. scienceready.com.au [scienceready.com.au]
¢ 3. chem.libretexts.org [chem.libretexts.org]

¢ To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Analysis
of 4-methyl-2-methylidenepentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213480/docs#a-comprehensive-guide-to-the-
spectroscopic-analysis-of-4-methyl-2-methylidenepentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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